3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine
Description
Bonding and Hybridization
- The pyrazole ring exhibits sp² hybridization at all positions, with delocalized π-electrons across the N–N–C–N–C framework. The amino group at position 5 participates in resonance, donating electron density to the ring.
- The thiophene ring adopts a planar conformation due to sulfur’s lone pairs conjugating with the π-system. Iodine at position 3 introduces steric and electronic effects, polarizing the C–I bond (bond length: ~2.09 Å).
- The methyl group at position 1 of the pyrazole adopts a tetrahedral geometry , with C–H bond lengths of approximately 1.09 Å.
Table 1: Key bond lengths and angles
| Bond/Angle | Value (Å/°) | Source |
|---|---|---|
| C–I (thiophene) | 2.09 | |
| N–N (pyrazole) | 1.34 | |
| C–S (thiophene) | 1.71 | |
| N–C–N (pyrazole) | 108.5 |
Properties
Molecular Formula |
C8H8IN3S |
|---|---|
Molecular Weight |
305.14 g/mol |
IUPAC Name |
5-(3-iodothiophen-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C8H8IN3S/c1-12-7(10)4-6(11-12)8-5(9)2-3-13-8/h2-4H,10H2,1H3 |
InChI Key |
HLCRVUWBHCRZFS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CS2)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves the iodocyclization of 1-mercapto-3-yn-2-ols derivatives. This reaction is carried out with molecular iodine in the presence of sodium bicarbonate at room temperature in acetonitrile as the solvent . The process involves the formation of a dihydrothiophene intermediate, which is then oxidized to yield the desired iodothiophene derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the thiophene ring can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are used for oxidation.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for biological studies, including enzyme inhibition and receptor binding assays.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets.
Industry: The compound can be used in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The iodine atom in the thiophene ring and the methyl group in the pyrazole ring contribute to its binding affinity and specificity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- Structure : Features a tert-butyl group at the 3-position and a 4-methoxybenzyl substituent on the amine.
- Synthesis : Prepared via a solvent-free one-pot reductive amination (88% yield), emphasizing operational simplicity and avoidance of intermediate purification .
- The methoxybenzyl group introduces electron-donating effects, contrasting with the electron-withdrawing iodine in the target compound.
- Characterization : Fully characterized via FTIR, NMR, and elemental analysis, similar to methods applicable to the iodothiophenyl analogue .
1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine (CAS 956387-06-7)
- Structure : Contains a methylthiophene substituent instead of iodothiophene.
- Molecular Weight : 193.27 g/mol (vs. ~303.10 g/mol for the iodinated compound), highlighting iodine’s contribution to mass .
3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine (CAS 126417-82-1)
- Structure : Substituted with a chlorophenyl group at the 3-position.
- Molecular Weight : 207.66 g/mol, significantly lower than the iodothiophenyl analogue due to chlorine’s smaller atomic mass .
- Halogen Comparison : Chlorine’s electronegativity differs from iodine, altering electronic distribution and intermolecular interactions (e.g., weaker van der Waals forces compared to iodine’s polarizable electron cloud) .
Physicochemical Properties
Table 1: Comparative Physicochemical Data
| Compound | Molecular Weight (g/mol) | Key Substituents | Halogen Effects |
|---|---|---|---|
| Target Compound | ~303.10 | 3-Iodothiophen-2-yl | High polarizability, halogen bonding |
| 3-(tert-Butyl)-N-(4-methoxybenzyl)-... | 284.38 | tert-Butyl, 4-methoxybenzyl | Steric hindrance, electron-donating |
| 1-[(3-Methylthiophen-2-yl)methyl]-... | 193.27 | Methylthiophene | Minimal steric/electronic impact |
| 3-(4-Chlorophenyl)-1-methyl-... | 207.66 | Chlorophenyl | Moderate electronegativity, weaker vdW |
Commercial and Research Relevance
- SAR Studies : Substituent variations (e.g., iodine vs. chlorine) could guide structure-activity relationship (SAR) studies to optimize pharmacokinetic or pharmacodynamic properties .
Biological Activity
3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological evaluations, and its implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound has the following chemical structure:
The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate hydrazines, followed by iodination. The detailed synthetic pathway is crucial for understanding its biological activity and optimizing its pharmacological properties.
1. Antimicrobial Activity
Research indicates that pyrazole derivatives, including those with thiophene moieties, exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain pyrazole derivatives demonstrated significant inhibition against E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
2. Anti-inflammatory Properties
Several studies have evaluated the anti-inflammatory effects of pyrazole derivatives. For example, compounds structurally related to this compound were tested using the carrageenan-induced paw edema model, showing promising results in reducing inflammation. The inhibition rates for some derivatives reached up to 84% compared to standard anti-inflammatory drugs like diclofenac .
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of pyrazole derivatives have been investigated in various cancer cell lines. Compounds similar to this compound have been shown to induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .
Case Study 1: Anti-inflammatory Activity
In a study assessing the anti-inflammatory activity of several pyrazole derivatives, one compound exhibited an inhibition rate of 85% against TNF-alpha at a concentration of 10 µM, comparable to established anti-inflammatory agents . This suggests that modifications in the pyrazole structure can significantly enhance its therapeutic potential.
Case Study 2: Antimicrobial Screening
A series of synthesized pyrazole compounds were screened against a panel of microbial strains. The results indicated that compounds with thiophene substitutions showed enhanced antibacterial activity, particularly against Gram-positive bacteria, highlighting the importance of structural features in biological efficacy .
Research Findings Summary
The following table summarizes key research findings related to the biological activities of pyrazole derivatives:
Q & A
Basic: What are the optimal synthetic routes for 3-(3-Iodothiophen-2-yl)-1-methyl-1H-pyrazol-5-amine, and how can reaction yields be improved?
Answer:
The synthesis of this compound can be optimized using methodologies adapted from analogous pyrazole derivatives. For instance, sulfenylation reactions mediated by tetrabutylammonium iodide (TBAI) with arylsulfonyl hydrazides in ethanol at 80°C have been effective for introducing sulfur-containing substituents to pyrazole cores . Multi-step condensation processes, such as those involving aromatic aldehydes and ketones (e.g., α,β-unsaturated ketone intermediates), may also be applicable, as seen in related 1,5-diarylpyrazole syntheses . To improve yields:
- Use high-purity iodothiophene precursors to minimize side reactions.
- Optimize stoichiometric ratios of reactants (e.g., 1.2:1 molar ratio of iodothiophene to pyrazole intermediate).
- Employ inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
Answer:
Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Expect signals for the methyl group (~δ 3.2–3.5 ppm, singlet) and aromatic protons on the iodothiophene ring (δ 6.8–7.5 ppm, splitting patterns depend on substitution) .
- ¹³C NMR: The iodine-bearing carbon (C-3 of thiophene) appears downfield (~δ 95–105 ppm) due to heavy atom effects .
Infrared (IR) Spectroscopy: - N-H stretching of the amine group (~3350–3450 cm⁻¹).
- C-I stretching in the thiophene ring (~500–600 cm⁻¹) .
X-ray Crystallography: Useful for resolving ambiguities in regiochemistry, particularly the positioning of the iodine substituent on the thiophene ring .
Advanced: How can computational chemistry aid in predicting the reactivity and electronic properties of this compound?
Answer:
Density Functional Theory (DFT) calculations can predict:
- Electrophilic Reactivity: The iodine atom’s electron-withdrawing effect increases the electrophilicity of the thiophene ring, making it prone to nucleophilic aromatic substitution (e.g., Suzuki couplings) .
- HOMO-LUMO Gaps: A smaller gap (~3.5–4.0 eV) suggests potential for charge-transfer interactions in biological systems or materials applications .
- Tautomerism: Evaluate the stability of amine vs. imine tautomers in the pyrazole ring, which affects binding affinity in biological studies .
Advanced: What strategies resolve contradictions in biological activity data across different studies?
Answer:
Contradictions often arise from variations in assay conditions or substituent effects. To address this:
- Standardize Assays: Use consistent cell lines (e.g., Staphylococcus aureus ATCC 25923 for antimicrobial tests) and control for solvent effects (e.g., DMSO concentration ≤1%) .
- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., replacing iodine with bromine) to isolate electronic vs. steric effects on activity .
- Metabolic Stability Tests: Assess whether iodine’s lipophilicity enhances membrane permeability but reduces aqueous solubility, confounding in vivo vs. in vitro results .
Advanced: How to design experiments to study the compound’s interaction with biological targets?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions with enzymes (e.g., bacterial dihydrofolate reductase). Focus on hydrogen bonding between the pyrazole amine and catalytic residues (e.g., Asp27 in E. coli DHFR) .
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) to differentiate specific vs. nonspecific interactions .
- In Vitro Enzyme Inhibition Assays: Measure IC₅₀ values under controlled pH and temperature, using a spectrophotometric NADPH oxidation assay for oxidoreductases .
Basic: What safety precautions are necessary when handling this compound in the laboratory?
Answer:
Based on structurally related pyrazole amines:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Hazard Mitigation: The compound may cause skin/eye irritation (GHS Category 2). In case of exposure, rinse with water for 15 minutes and seek medical attention .
- Storage: Keep in amber vials under inert gas (argon) at –20°C to prevent degradation .
Advanced: How can regiochemical outcomes be controlled during the synthesis of iodothiophene-pyrazole hybrids?
Answer:
- Directing Groups: Introduce temporary protecting groups (e.g., acetyl on the pyrazole amine) to steer iodination to the thiophene C-3 position .
- Metal Catalysis: Use Pd-catalyzed C-H activation to achieve selective coupling, as demonstrated in analogous triazole systems .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) favor electrophilic iodination at electron-rich positions via stabilization of transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
